Isoharringtonine

Description

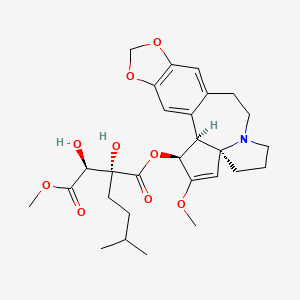

alkaloid from Cephalotaxus harringtonia

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-O-[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl (2R,3S)-2,3-dihydroxy-2-(3-methylbutyl)butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37NO9/c1-16(2)6-9-28(33,24(30)25(31)35-4)26(32)38-23-21(34-3)14-27-8-5-10-29(27)11-7-17-12-19-20(37-15-36-19)13-18(17)22(23)27/h12-14,16,22-24,30,33H,5-11,15H2,1-4H3/t22-,23-,24-,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOHZEUEVKYHPF-XWHOPEMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(C(=O)OC)O)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@@]([C@@H](C(=O)OC)O)(C(=O)O[C@H]1[C@H]2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316729 | |

| Record name | Isoharringtonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26833-86-3 | |

| Record name | Isoharringtonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26833-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoharringtonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026833863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoharringtonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoharringtonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Isoharringtonine in Breast Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoharringtonine (IHT), a cephalotaxine alkaloid, has demonstrated significant anti-neoplastic properties in various cancers, including breast cancer. This technical guide provides an in-depth overview of the molecular mechanisms underlying the action of this compound in breast cancer cells. The primary mechanism involves the inhibition of protein synthesis and the suppression of the STAT3/Nanog signaling pathway, leading to reduced proliferation, migration, and the targeting of breast cancer stem-like cells. Furthermore, IHT induces apoptosis and cell cycle arrest, highlighting its multi-faceted approach to combating breast cancer. This document details the experimental protocols to investigate these mechanisms and presents quantitative data to support the findings.

Introduction

Breast cancer remains a leading cause of cancer-related mortality in women worldwide. The heterogeneity of the disease, particularly the aggressive nature of triple-negative breast cancer (TNBC), necessitates the development of novel therapeutic agents. This compound, derived from the evergreen tree Cephalotaxus harringtonia, has emerged as a promising candidate. Its analogue, homoharringtonine (HHT), is already approved for the treatment of chronic myeloid leukemia, underscoring the clinical potential of this class of compounds. This guide focuses on the specific mechanisms by which this compound exerts its cytotoxic and anti-proliferative effects on breast cancer cells.

Core Mechanisms of Action

This compound's anti-cancer activity in breast cancer cells is primarily attributed to two interconnected mechanisms: the inhibition of protein synthesis and the disruption of key oncogenic signaling pathways.

Inhibition of Protein Synthesis

This compound and its analogues are known inhibitors of eukaryotic protein synthesis. They act during the elongation phase of translation by preventing the binding of aminoacyl-tRNA to the A-site of the 60S ribosomal subunit. This action effectively halts the extension of the polypeptide chain, leading to a global reduction in protein levels within the cell. The inhibition of protein synthesis disproportionately affects rapidly dividing cancer cells, which have a high demand for protein production to sustain their growth and proliferation.

Inhibition of the STAT3/Nanog Signaling Pathway

A critical mechanism of this compound in breast cancer is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] STAT3 is a transcription factor that is often constitutively activated in breast cancer and plays a pivotal role in cell proliferation, survival, and metastasis.

This compound has been shown to inhibit the activation of STAT3.[1] The activated, phosphorylated form of STAT3 (p-STAT3) dimerizes and translocates to the nucleus, where it upregulates the expression of target genes involved in cell survival and proliferation. One of the key downstream targets of STAT3 is the transcription factor Nanog, which is essential for maintaining the self-renewal and pluripotency of cancer stem cells.[1][2] By inhibiting STAT3 activation, this compound leads to the downregulation of Nanog expression.[1] This disrupts the breast cancer stem cell population, which is thought to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.

dot

Figure 1: this compound's inhibition of the JAK/STAT3 pathway.

Induction of Apoptosis

By inhibiting protein synthesis and critical survival pathways, this compound induces apoptosis, or programmed cell death, in breast cancer cells. This is achieved through the modulation of apoptosis-related proteins, including the Bcl-2 family. Studies on the closely related homoharringtonine have shown that it downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately executing the apoptotic program.

Cell Cycle Arrest

This compound has been observed to cause cell cycle arrest in breast cancer cells. While the precise molecular targets are still under investigation, it is hypothesized that the inhibition of protein synthesis plays a key role. The progression through the cell cycle is tightly regulated by the expression of cyclins and cyclin-dependent kinases (CDKs). By globally reducing protein levels, this compound likely disrupts the timely synthesis of these crucial cell cycle regulators, leading to a halt in cell cycle progression. The expression of cell cycle inhibitors such as p21 and p27 may also be affected.

Quantitative Data

The following tables summarize the quantitative data on the effects of this compound and its analogue, homoharringtonine, on breast cancer cells.

Table 1: IC50 Values of Harringtonine Alkaloids in Breast Cancer Cell Lines

| Compound | Cell Line | Subtype | IC50 (µM) | Exposure Time (h) |

| Homoharringtonine | MDA-MB-231 | TNBC | ~5-10 | 48 |

| Homoharringtonine | MCF-7 | Luminal A | ~10-20 | 48 |

| Homoharringtonine | HCC1806 | TNBC | Not Reported | - |

| Homoharringtonine | HCC1937 | TNBC | Not Reported | - |

| This compound | HCC1806 | TNBC | Not Reported | - |

| This compound | HCC1937 | TNBC | Not Reported | - |

| This compound | MCF-7 | Luminal A | Not Reported | - |

Note: Specific IC50 values for this compound in breast cancer cell lines are not widely reported in the literature. The data for homoharringtonine, a close structural and functional analogue, are provided for reference.

Table 2: Effect of Homoharringtonine on Apoptosis and Cell Cycle in Breast Cancer Cells

| Cell Line | Treatment | Apoptotic Cells (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| MDA-MB-231 | Control | ~5 | ~55 | ~25 | ~20 |

| HHT (5 µM) | ~25 | Increased | Decreased | - | |

| MCF-7 | Control | ~3 | ~60 | ~20 | ~20 |

| HHT (10 µM) | ~20 | Increased | Decreased | - |

Note: The data presented are approximate values collated from various studies on homoharringtonine and are intended to be representative. Specific percentages can vary based on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound in breast cancer cells.

Cell Viability Assay (MTS Assay)

dot

Figure 2: Workflow for the MTS cell viability assay.

Protocol:

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231, HCC1806, HCC1937) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the results and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:

-

Phospho-STAT3 (Tyr705): 1:1000

-

STAT3: 1:1000

-

Nanog: 1:1000

-

Bcl-2: 1:1000

-

Bax: 1:1000

-

GAPDH (loading control): 1:5000

-

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Quantitative Real-Time PCR (qRT-PCR)

Protocol:

-

RNA Extraction: Treat cells with this compound and extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green master mix and gene-specific primers.

-

Human Nanog Primers:

-

Forward: 5'-TTTGTGGGCCTGAAGAAAACT-3'

-

Reverse: 5'-AGGGCTGTCCTGAATAAGCAG-3'

-

-

Human GAPDH (housekeeping gene) Primers:

-

Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

-

Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

-

-

-

Data Analysis: Analyze the data using the 2-ΔΔCt method to determine the relative gene expression.

Cell Cycle Analysis (PI Staining by Flow Cytometry)

Protocol:

-

Cell Treatment: Treat breast cancer cells with this compound for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.

Conclusion

This compound presents a promising therapeutic strategy for breast cancer by targeting fundamental cellular processes. Its ability to inhibit protein synthesis and disrupt the STAT3/Nanog signaling pathway provides a dual mechanism to control cancer cell proliferation and target the resilient cancer stem cell population. The induction of apoptosis and cell cycle arrest further contribute to its potent anti-cancer effects. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate mechanisms of this compound and to evaluate its potential as a novel therapeutic agent in the fight against breast cancer. Further studies are warranted to obtain more quantitative data on this compound's effects and to explore its efficacy in in vivo models and clinical settings.

References

A Technical Guide to Natural Homoharringtonine Analogues in Oncology Research

An In-depth Analysis of Cephalotaxus Esters as Anti-Cancer Agents for Researchers, Scientists, and Drug Development Professionals

Introduction

Homoharringtonine (HHT), a natural alkaloid derived from the evergreen tree Cephalotaxus harringtonia, has a well-established history in the treatment of hematological malignancies, particularly chronic myeloid leukemia (CML). Its primary mechanism of action involves the inhibition of protein synthesis, leading to cell cycle arrest and apoptosis.[1] The success of HHT has spurred significant interest in other naturally occurring analogues within the Cephalotaxus genus. These related compounds, primarily esters of cephalotaxine, exhibit a spectrum of anti-cancer activities and present unique opportunities for drug development. This technical guide provides a comprehensive overview of the most prominent natural analogues of HHT, their anti-cancer effects, mechanisms of action, and detailed experimental protocols for their evaluation.

Prominent Natural Analogues of Homoharringtonine

The primary natural analogues of HHT are esters of cephalotaxine, differing in the structure of their side chains. These structural variations significantly influence their biological activity. The most studied analogues include:

-

Deoxyharringtonine (DHT): A potent analogue with significant anti-leukemic activity.[2]

-

Isoharringtonine (IHT): Demonstrates efficacy against various cancers, including breast and non-small cell lung cancer.

-

Homodeoxyharringtonine (HDHT): Another ester of cephalotaxine with reported anti-cancer properties.[2]

-

Anhydroharringtonine: A dehydrated form of harringtonine that has also been evaluated for its cytotoxic effects.[2]

-

Minor Alkaloids: Other compounds, such as Cephalancetines and Drupacine, have been isolated from Cephalotaxus species and show cytotoxic activities against various cancer cell lines.[3][4]

Data Presentation: Comparative Cytotoxicity

The following tables summarize the in vitro cytotoxicity (IC50 values) of HHT and its natural analogues across a range of human cancer cell lines. These values highlight the potent anti-proliferative effects of these compounds.

Table 1: IC50 Values of Cephalotaxus Esters in Hematopoietic Cancer Cell Lines (μM)

| Compound | HL-60 | HL-60/RV+ | JURKAT | K562 | MOLT-3 | NCEB1 | JEKO |

| Deoxyharringtonine | 0.02 | 0.22 | <0.01 | 0.04 | 0.01 | 0.06 | 0.08 |

| Anhydroharringtonine | 0.19 | 1.89 | 0.16 | 0.29 | 0.06 | 0.50 | 0.56 |

Data sourced from a study by Sofi et al. (2008).[2]

Table 2: IC50 Values of Cephalotaxus Esters in Solid Tumor Cell Lines (μM)

| Compound | PC9 (Lung) | TC71 (Ewing's Sarcoma) | HTB-15 (Glioblastoma) | WD0082 (Rhabdomyosarcoma) |

| Deoxyharringtonine | 0.04 | 0.03 | 0.10 | 0.05 |

| Anhydroharringtonine | 0.13 | 0.20 | 0.50 | 0.20 |

Data sourced from a study by Sofi et al. (2008).[2]

Mechanisms of Anti-Cancer Action

The anti-cancer effects of HHT and its analogues are primarily attributed to the inhibition of protein synthesis. However, downstream signaling pathways are also significantly modulated, leading to apoptosis and inhibition of cell proliferation and migration.

Protein Synthesis Inhibition

Homoharringtonine and its analogues bind to the 80S ribosome, interfering with the elongation step of protein synthesis. This leads to a global reduction in protein levels, which disproportionately affects proteins with high turnover rates, including many oncoproteins and cell cycle regulators.

Induction of Apoptosis

A primary consequence of protein synthesis inhibition is the induction of apoptosis. This occurs through the intrinsic (mitochondrial) pathway, characterized by the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2, and the subsequent activation of caspases.

dot

Caption: Intrinsic apoptosis pathway induced by HHT analogues.

Inhibition of STAT3 Signaling

This compound has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of the STAT3 pathway is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. By inhibiting STAT3 phosphorylation, this compound can effectively block these pro-tumorigenic signals.

dot

Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.

Modulation of PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in cancer. HHT has been shown to suppress this pathway, contributing to its anti-tumor effects. It is plausible that its natural analogues share this mechanism of action.

dot

References

- 1. Synthesis of Antiproliferative Cephalotaxus Esters and Their Evaluation against Several Human Hematopoietic and Solid Tumor Cell Lines: Uncovering Differential Susceptibilities to Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Homoharringtonine: mechanisms, clinical applications and research progress [frontiersin.org]

- 3. Alkaloids from Cephalotaxus lanceolata and their cytotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [A new cephalotaxine-type alkaloid dimer from Cephalotaxus lanceolata] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Isoharringtonine from Cephalotaxus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoharringtonine, a cephalotaxine alkaloid first identified in the 1970s, has garnered significant interest for its potent antitumor properties. This technical guide provides an in-depth overview of the discovery and isolation of this compound from its natural source, evergreen conifers of the Cephalotaxus genus. Detailed experimental protocols for extraction, partitioning, and chromatographic separation are presented, along with a summary of quantitative data on alkaloid content in various Cephalotaxus species. Furthermore, this guide elucidates the molecular mechanisms of this compound, focusing on its inhibitory effects on protein synthesis and the STAT3 signaling pathway, visualized through detailed diagrams. This document serves as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The investigation into the chemical constituents of the genus Cephalotaxus began in the mid-20th century, leading to the isolation of the major alkaloid, cephalotaxine, in 1963. However, it was the subsequent discovery of its ester alkaloids that revealed the significant cytotoxic potential of this plant family. In the late 1960s and early 1970s, a team of researchers including R.G. Powell, D. Weisleder, and C.R. Smith Jr. at the USDA's Northern Regional Research Laboratory were instrumental in identifying a series of antitumor alkaloids from Cephalotaxus harringtonia. Among these were harringtonine, homoharringtonine, and this compound, which demonstrated significant activity against leukemia in murine models. These findings spurred further research into the isolation and characterization of these compounds, laying the groundwork for future pharmacological studies.

Quantitative Analysis of this compound in Cephalotaxus Species

The concentration of this compound and related alkaloids can vary significantly depending on the Cephalotaxus species, the part of the plant used, and the geographical location. While comprehensive data across all species is not available, the following table summarizes representative quantitative analyses from the literature.

| Cephalotaxus Species | Plant Part | Method of Analysis | This compound Content | Harringtonine Content | Homoharringtonine Content | Reference |

| C. harringtonia | Buds | HPLC/UV | Not Reported | High Concentration | High Concentration | [1] |

| C. harringtonia | Leaves | HPLC/UV | Not Reported | Lower than Buds | Lower than Buds | [1] |

| C. harringtonia | Stems | HPLC/UV | Not Reported | Lower than Buds | Lower than Buds | [1] |

| C. fortunei | Solid Cultures | Not Specified | 1.22 mg/L (total of HT, HHT, and isoHT) | 1.22 mg/L (total of HT, HHT, and isoHT) | 1.22 mg/L (total of HT, HHT, and isoHT) | [2] |

| C. harringtonia var. drupacea | Leaves and Stems | Not Specified | Isolated | Isolated | Not Reported |

Note: "High Concentration" and "Lower than Buds" are relative terms as reported in the cited study, which did not provide specific numerical values for each alkaloid.

Experimental Protocols for Isolation and Purification

The isolation of this compound from Cephalotaxus plant material involves a multi-step process of extraction, acid-base partitioning, and chromatographic separation.

General Extraction and Partitioning

This initial phase aims to extract the crude alkaloid mixture from the plant material.

Protocol:

-

Drying and Grinding: Air-dry the collected plant material (leaves, stems, or seeds) and grind it into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: Macerate the powdered plant material with a polar solvent such as methanol or ethanol at room temperature for an extended period (e.g., 24-48 hours). The extraction is typically repeated multiple times to ensure maximum yield.

-

Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Partitioning: a. Suspend the crude extract in a dilute acidic solution (e.g., 1% HCl). This protonates the alkaloids, making them water-soluble. b. Wash the acidic solution with a nonpolar organic solvent (e.g., petroleum ether or hexane) to remove non-alkaloidal, lipophilic impurities. c. Adjust the pH of the aqueous layer to alkaline (pH 8-9) using a base such as ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents. d. Extract the alkaline aqueous solution multiple times with a chlorinated solvent like chloroform or dichloromethane to transfer the alkaloids into the organic phase. e. Combine the organic extracts and concentrate under reduced pressure to yield a crude alkaloid mixture.

Purification by Column Chromatography

Silica gel column chromatography is a standard method for the initial separation of the crude alkaloid mixture.

Protocol:

-

Column Preparation: Prepare a slurry of silica gel (100-200 mesh) in a nonpolar solvent (e.g., chloroform or a mixture of petroleum ether and acetone) and pack it into a glass column.

-

Sample Loading: Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., from 1:0 to 1:1 v/v).[3] Another reported system for further purification uses petroleum ether and acetone (e.g., 5:1 v/v).[3]

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Analysis and Pooling: Combine fractions containing the desired alkaloid, as identified by comparison with a standard, and concentrate them.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a highly efficient liquid-liquid partition chromatography technique that avoids the use of solid supports, thus minimizing irreversible adsorption of the sample.

Protocol for Semipreparative Separation:

-

Apparatus: A multilayer coil planet centrifuge with a PTFE (polytetrafluoroethylene) column.

-

Two-Phase Solvent System: A common system consists of chloroform-0.07M sodium phosphate-0.04M citric acid buffer solution (pH 5.0).

-

Procedure: a. Prepare the two-phase solvent system and degas it before use. b. Fill the column with the stationary phase (the upper or lower phase, depending on the specific protocol). c. Dissolve the crude alkaloid mixture in a small volume of the biphasic solvent system. d. Inject the sample into the column and begin the separation by pumping the mobile phase at a constant flow rate while the coil is rotating at high speed. e. Collect fractions of the eluate and monitor the separation by TLC or HPLC. f. Identify and combine the fractions containing pure this compound.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for this compound Isolation

Signaling Pathway of this compound-Mediated Inhibition of Protein Synthesis

Signaling Pathway of this compound-Mediated STAT3 Inhibition

References

Isoharringtonine as a protein synthesis inhibitor in tumor cells

An In-depth Technical Guide to Isoharringtonine as a Protein Synthesis Inhibitor in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (IHT), a natural alkaloid derived from the Cephalotaxus species, is a potent inhibitor of eukaryotic protein synthesis. Its primary mechanism of action involves stalling the elongation phase of translation, leading to a cascade of downstream cellular events that culminate in tumor cell death. By preferentially affecting the synthesis of rapidly turning over proteins, many of which are critical oncoproteins and survival factors, IHT demonstrates significant anti-neoplastic activity. This technical guide provides a comprehensive overview of IHT's mechanism of action, its impact on key oncogenic signaling pathways, and detailed experimental protocols for its study. Quantitative data from various studies are summarized to provide a comparative perspective on its efficacy.

Core Mechanism of Action: Inhibition of Translation Elongation

The central anti-tumor activity of this compound and its analogs, such as homoharringtonine (HHT), stems from their direct interference with the ribosomal machinery.[1][2] Unlike some other protein synthesis inhibitors that target the initiation phase, IHT specifically acts on the elongation cycle.[3]

The mechanism can be detailed as follows:

-

Binding Site: IHT and its congeners bind to the A-site (aminoacyl-tRNA binding site) on the 60S subunit of the eukaryotic 80S ribosome.[3][4]

-

Interference with Aminoacyl-tRNA: This binding physically obstructs the incoming aminoacyl-tRNA from correctly positioning itself in the A-site.[3]

-

Blockade of Peptide Bond Formation: By preventing substrate binding, IHT effectively inhibits the peptidyl transferase reaction, the crucial step where a new peptide bond is formed.[3]

-

Specificity for Active Ribosomes: A key feature of these alkaloids is that they do not readily bind to ribosomes already engaged in active translation within polysomes. Instead, they appear to trap newly formed 80S initiation complexes, inhibiting subsequent elongation cycles.[3] This leads to a phenomenon known as "polysome run-off," where ribosomes complete their current translation round but new rounds are not efficiently started, causing the polysomes to disassemble.[3]

-

Codon Specificity: Research on the related compound harringtonine (HT) has shown that it can stall elongating ribosomes with a certain degree of specificity, particularly when the P-site is occupied by codons for Lysine, Arginine, or Tyrosine.[5]

This targeted inhibition of protein synthesis is dose- and time-dependent and leads to the depletion of proteins with short half-lives, which are often crucial for cancer cell proliferation and survival.[2][6]

Impact on Key Signaling Pathways in Tumor Cells

The inhibition of protein synthesis by IHT triggers a range of anti-cancer effects by modulating critical signaling pathways. The depletion of key regulatory proteins disrupts the delicate balance that cancer cells maintain for their growth, survival, and proliferation.

Induction of Apoptosis

IHT is a potent inducer of apoptosis in various cancer cell lines.[7][8] By halting the production of short-lived anti-apoptotic proteins (e.g., Mcl-1, Bcl-2), IHT shifts the cellular balance in favor of pro-apoptotic factors (e.g., Bax).[6][9] This leads to the activation of the intrinsic apoptotic pathway.[7]

-

Key Events:

-

Decreased expression of anti-apoptotic proteins like Bcl-2.[9]

-

Increased expression of pro-apoptotic proteins like Bax.[9]

-

Mitochondrial outer membrane permeabilization and release of cytochrome c.

-

Activation of the caspase cascade, including initiator caspase-9 and effector caspases-3 and -7.[7][9]

-

Cleavage of key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP).[7][9]

-

In some non-small cell lung cancer (NSCLC) cells, the sensitivity to IHT-induced apoptosis is modulated by the Nuclear Receptor Subfamily 4 Group A Member 1 (NR4A1).[7][8] Knockdown of NR4A1 has been shown to dramatically sensitize resistant cells to apoptosis by IHT.[7]

Inhibition of STAT3 and AKT/mTOR Signaling

IHT and its analogs also exert their effects by disrupting pro-survival and pro-proliferation signaling cascades, notably the STAT3 and PI3K/AKT/mTOR pathways.

-

STAT3 Pathway: In breast cancer models, IHT has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[10] This leads to the downregulation of its target genes, such as Nanog, which is critical for maintaining cancer stem cell (CSC) properties.[9][10] The outcome is a reduction in the proportion of BCSCs, decreased proliferation, and suppressed cell migration.[10]

-

AKT/mTOR Pathway: The related compound HHT has been demonstrated to suppress the AKT/mTOR pathway in breast cancer cells.[4][9][11] This inhibition appears to be mediated, at least in part, by the downregulation of miR-18a-3p.[9][11] The AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition contributes significantly to the anti-tumor effects of harringtonine alkaloids.[9]

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound (IHT) and its close analog homoharringtonine (HHT), demonstrating their effects on various cancer cell lines.

Table 1: Anti-proliferative and Apoptotic Effects of Harringtonine Alkaloids

| Compound | Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |

|---|---|---|---|---|---|---|

| IHT | NCI-H460 | NSCLC | Tumorspheroid Growth | Dose-dependent | Significant Inhibition | [7][8] |

| IHT | A549 | NSCLC | Apoptosis | Low sensitivity | Low apoptosis induction | [7][8] |

| IHT + siNR4A1 | A549 | NSCLC | Apoptosis (Western Blot) | 1 µM | Induced cleavage of caspase-9, -7, PARP | [7] |

| IHT | HCC1806, HCC1937 | Breast Cancer | Proliferation (MTS) | Dose-dependent | Inhibition | [10] |

| IHT | MCF-7, HCC1806, HCC1937 | Breast Cancer | BCSC Proportion | Not specified | Decreased | [10] |

| HHT | K562/G01 | CML | Apoptosis (Western Blot) | 50-200 nM (24h) | Increased Cleaved Caspase-3, -9 | [12] |

| HHT | MCF-7, MDA-MB-231 | Breast Cancer | Apoptosis (FACS) | Dose-dependent | Increased Apoptosis |[9] |

Table 2: Effects of HHT on Protein Expression in Breast Cancer Cells

| Compound | Cell Line | Treatment | Protein | Change in Expression | Reference |

|---|---|---|---|---|---|

| HHT | MCF-7, MDA-MB-231 | Dose-dependent | Bax | Increased | [9] |

| HHT | MCF-7, MDA-MB-231 | Dose-dependent | Bcl-2 | Decreased | [9] |

| HHT | MCF-7, MDA-MB-231 | Dose-dependent | Cleaved Caspase-3 | Increased | [9] |

| HHT | MCF-7, MDA-MB-231 | Dose-dependent | Cleaved Caspase-9 | Increased | [9] |

| HHT | MCF-7, MDA-MB-231 | Dose-dependent | Cleaved PARP | Increased | [9] |

| HHT | MDA-MB-231 | Not specified | miR-18a-3p | Downregulated |[9][11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of IHT's effects. Below are protocols for key experiments cited in the literature.

Protocol: Ribosome Run-off Assay by Polysome Profiling

This assay assesses the effect of a compound on translation initiation versus elongation. IHT causes polysomes to disassemble or "run-off" because elongation is blocked on new transcripts while initiated ribosomes complete translation.

-

Cell Culture and Treatment: Plate cells (e.g., HeLa or relevant tumor line) to achieve 70-80% confluency. Treat cells with IHT at the desired concentration (e.g., 2 µg/mL) for a short time course (e.g., 0, 5, 15, 30 minutes). As a control for elongation inhibition, use cycloheximide (100 µg/mL) for 5 minutes prior to harvest, which freezes ribosomes on mRNA.

-

Cell Lysis: Wash cells with ice-cold PBS containing 100 µg/mL cycloheximide. Lyse cells in a buffer containing Tris-HCl, NaCl, MgCl₂, Triton X-100, DTT, and RNase inhibitors, plus 100 µg/mL cycloheximide.

-

Sucrose Gradient Preparation: Prepare 10-50% linear sucrose gradients in a buffer compatible with polysome stability.

-

Centrifugation: Carefully layer the cytoplasmic lysate onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm in an SW41 rotor) for 2-3 hours at 4°C.

-

Fractionation and Analysis: Puncture the bottom of the centrifuge tube and collect fractions while continuously monitoring UV absorbance at 254 nm. The resulting profile will show peaks corresponding to the 40S and 60S subunits, 80S monosomes, and polysomes.

-

Interpretation: Treatment with IHT will show a time-dependent decrease in the polysome peaks and a corresponding increase in the 80S monosome peak, indicative of polysome run-off.

Protocol: Western Blot for Apoptosis Markers

This protocol is used to quantify changes in the expression and cleavage of key apoptotic proteins.

-

Cell Treatment and Lysis: Treat tumor cells (e.g., NCI-H460, MCF-7) with various concentrations of IHT for a specified time (e.g., 24 or 48 hours). Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against:

-

Cleaved Caspase-3, Cleaved Caspase-9, Cleaved PARP (markers of active apoptosis).

-

Total Caspase-3, Total Caspase-9, Total PARP (to compare with cleaved forms).

-

Bcl-2, Bax (to assess the Bcl-2 family balance).

-

A loading control like β-actin or GAPDH.

-

-

Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager or X-ray film.

-

Analysis: Quantify band intensities using software like ImageJ. Normalize the protein of interest to the loading control.

Protocol: Tumor Sphere Formation Assay for Cancer Stem Cells

This assay measures the self-renewal capacity of cancer stem cells, a population that IHT has been shown to inhibit.[10]

-

Cell Preparation: Culture breast cancer cells (e.g., MCF-7, HCC1806) and harvest them to create a single-cell suspension.

-

Plating: Plate cells at a very low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates or flasks.

-

Sphere Culture Medium: Culture the cells in serum-free DMEM/F12 medium supplemented with B27, EGF (20 ng/mL), bFGF (20 ng/mL), and heparin (4 µg/mL).

-

IHT Treatment: Add IHT at various concentrations to the culture medium at the time of plating.

-

Incubation: Culture the cells for 7-14 days, allowing spheres (mammospheres) to form from single stem-like cells.

-

Quantification: Count the number of spheres formed per well that are above a certain size threshold (e.g., >50 µm in diameter) using a microscope.

-

Analysis: Calculate the sphere formation efficiency (SFE %) as: (Number of spheres counted / Number of cells seeded) x 100. Compare the SFE between control and IHT-treated groups.

Conclusion and Future Directions

This compound is a potent anti-cancer agent that functions by a well-defined mechanism: the inhibition of protein synthesis elongation. This action leads to the depletion of critical oncoproteins and the induction of apoptosis through multiple signaling pathways, including the intrinsic apoptotic cascade and the STAT3 and AKT/mTOR pathways. Its ability to target cancer stem cell properties makes it a particularly interesting candidate for further development.

Future research should focus on:

-

Combination Therapies: Exploring synergistic effects of IHT with other targeted therapies or conventional chemotherapies to overcome resistance.[6]

-

Biomarker Discovery: Identifying predictive biomarkers, such as NR4A1 expression, to select patient populations most likely to respond to IHT treatment.[7]

-

Quantitative Proteomics: Employing advanced techniques like SILAC or iTRAQ to gain a global, unbiased understanding of the proteomic changes induced by IHT in tumor cells, which could reveal novel targets and mechanisms of action.[13][14]

-

Drug Delivery: Developing novel drug delivery systems to enhance the therapeutic index of IHT, improving its bioavailability and targeting to tumor tissues while minimizing systemic toxicity.[15]

References

- 1. Homoharringtonine: mechanisms, clinical applications and research progress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Homoharringtonine: an effective new natural product in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of translation in eukaryotic systems by harringtonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Altering chemosensitivity by modulating translation elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Induces Apoptosis of Non-Small Cell Lung Cancer Cells in Tumorspheroids via the Intrinsic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Induces Apoptosis of Non-Small Cell Lung Cancer Cells in Tumorspheroids via the Intrinsic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Homoharringtonine inhibited breast cancer cells growth via miR-18a-3p/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound inhibits breast cancer stem-like properties and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Homoharringtonine inhibited breast cancer cells growth via miR-18a-3p/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. A quantitative proteomics-based signature of platinum sensitivity in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SILAC quantitative proteomics analysis of ivermectin-related proteomic profiling and molecular network alterations in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Induction of Apoptosis in Non-Small Cell Lung Cancer by Isoharringtonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoharringtonine (IHT), a cephalotaxine ester alkaloid, has demonstrated notable anti-neoplastic properties. This technical guide provides an in-depth overview of the mechanisms by which IHT induces apoptosis in non-small cell lung cancer (NSCLC), a leading cause of cancer-related mortality worldwide. The document outlines the key signaling pathways involved, presents quantitative data on its efficacy, and offers detailed protocols for essential experimental validation. The information is intended to equip researchers and drug development professionals with a comprehensive understanding of IHT's potential as a therapeutic agent for NSCLC.

Introduction

Non-small cell lung cancer accounts for approximately 85% of all lung cancer cases and is often associated with a poor prognosis due to challenges in early detection and the development of therapeutic resistance.[1] this compound, a natural product, has emerged as a promising candidate for NSCLC treatment by its ability to significantly inhibit tumor growth and induce programmed cell death, or apoptosis.[1] This guide focuses on the intrinsic apoptotic pathway activated by IHT and its interplay with key regulatory proteins.

Quantitative Analysis of this compound's Efficacy

The cytotoxic and pro-apoptotic effects of this compound have been quantified in various NSCLC cell lines. The following tables summarize key data points from published studies.

Table 1: Cell Viability Inhibition by this compound in NSCLC Cell Lines

| Cell Line | Assay Type | Treatment Duration | IC50 / ED50 (µM) | Culture Condition | Reference |

| NCI-H460 | CellTiter-Glo | 48 hours | 0.094 ± 0.02 | 2D Monolayer | [1] |

| A549 | CellTiter-Glo | 48 hours | 0.481 ± 0.05 | 2D Monolayer | [1] |

| NCI-H460 | CellTiter-Glo | 72 hours | 0.143 ± 0.04 | 3D Tumorspheroid | [1] |

Table 2: Induction of Apoptosis in NCI-H460 Cells by this compound

| Treatment Concentration (µM) | Treatment Duration | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptotic Cells (%) | Reference |

| 0 (Control) | 72 hours | ~2.5 | ~2.0 | ~4.5 | [1] |

| 1 | 72 hours | ~10.0 | ~2.5 | ~12.5 | [1] |

| 3 | 72 hours | ~15.0 | ~3.0 | ~18.0 | [1] |

Values are estimated from graphical representations in the cited literature and represent the percentage of Annexin V-positive cells.[1]

Table 3: Modulation of Key Apoptotic Proteins by this compound in NCI-H460 Tumorspheroids

| Protein | Function | Effect of IHT Treatment |

| p53 | Tumor Suppressor | Increased expression |

| Bcl-2 | Anti-apoptotic | Decreased expression |

| Mcl-1 | Anti-apoptotic | Decreased expression |

| XIAP | Anti-apoptotic (caspase inhibitor) | Decreased expression |

| Survivin | Anti-apoptotic (caspase inhibitor) | Decreased expression |

| Cleaved Caspase-9 | Pro-apoptotic (initiator caspase) | Increased expression |

| Cleaved Caspase-7 | Pro-apoptotic (effector caspase) | Increased expression |

| Cleaved PARP | Pro-apoptotic (marker of apoptosis) | Increased expression |

Qualitative changes are based on Western blot analyses from the cited literature.[1]

Signaling Pathways Involved in this compound-Induced Apoptosis

This compound primarily triggers the intrinsic (mitochondrial) pathway of apoptosis in NSCLC cells.[1] This is characterized by the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. Additionally, IHT has been reported to inhibit the STAT3 signaling pathway, which is known to promote cancer cell proliferation and survival.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effects of this compound on NSCLC cells.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effect of this compound on NSCLC cell lines.

Materials:

-

NSCLC cell lines (e.g., A549, NCI-H460)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound (IHT) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed NSCLC cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of IHT in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the IHT dilutions (or vehicle control) to the respective wells.

-

Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[3]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

NSCLC cells treated with IHT

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed and treat NSCLC cells with IHT for the desired time in 6-well plates.

-

Harvest both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key proteins in the apoptotic pathway.

Materials:

-

NSCLC cells treated with IHT

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-STAT3, anti-p-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse IHT-treated and control cells in RIPA buffer on ice.

-

Centrifuge the lysates and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation, e.g., 1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Use a loading control like β-actin to normalize protein levels. Densitometry analysis can be performed to quantify changes in protein expression.

Experimental and Logical Workflows

Visualizing the workflow of the key experiments and the logical relationship between them can aid in experimental design and interpretation.

References

- 1. This compound Induces Apoptosis of Non-Small Cell Lung Cancer Cells in Tumorspheroids via the Intrinsic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Homoharringtonine induces apoptosis and inhibits STAT3 via IL-6/JAK1/STAT3 signal pathway in Gefitinib-resistant lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Isoharringtonine and its Impact on the AKT/mTOR Signaling Pathway in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoharringtonine (IHT), a cephalotaxine alkaloid derived from the Cephalotaxus species, has garnered significant interest in oncology for its potent anti-cancer properties. While its analog, Homoharringtonine (HHT), is an FDA-approved therapeutic for chronic myeloid leukemia (CML), the precise molecular mechanisms underpinning IHT's efficacy, particularly in solid tumors, are an active area of investigation. This technical guide delves into the current understanding of this compound's effect on the pivotal AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. While direct evidence for IHT's interaction with the AKT/mTOR pathway is emerging, compelling data from studies on its close structural and functional analog, Homoharringtonine (HHT), provides a strong basis for its proposed mechanism of action. This document will synthesize the available data, present detailed experimental protocols for studying these effects, and provide visual representations of the key pathways and experimental workflows.

The AKT/mTOR Signaling Pathway: A Key Target in Cancer Therapy

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs fundamental cellular processes, including cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT, a serine/threonine kinase. Activated AKT, in turn, phosphorylates and regulates a plethora of downstream targets, including mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream effectors and cellular functions. The inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis, making it an attractive strategy for cancer treatment.

This compound's Putative Role in AKT/mTOR Pathway Inhibition

Studies on Homoharringtonine (HHT) have demonstrated its ability to suppress the AKT/mTOR signaling pathway in various cancer models, including breast cancer, multiple myeloma, and colorectal cancer.[1][2][3] This inhibition is characterized by a reduction in the phosphorylation of key pathway components, namely AKT and mTOR, leading to downstream effects such as apoptosis and cell cycle arrest.[1][2] Given the high degree of structural similarity between IHT and HHT, it is strongly hypothesized that IHT exerts its anti-cancer effects through a similar mechanism.

The proposed mechanism involves IHT directly or indirectly leading to the dephosphorylation of AKT at serine 473 (p-AKT Ser473) and mTOR at serine 2448 (p-mTOR Ser2448). This inactivation of the AKT/mTOR pathway is thought to be a central event in IHT-induced apoptosis and inhibition of tumor growth.

Quantitative Data on Harringtonine Alkaloids in Cancer

The following tables summarize the available quantitative data on the effects of Homoharringtonine (HHT) on various cancer cell lines. This data is presented as a strong proxy for the expected effects of this compound, pending more direct research on IHT's impact on the AKT/mTOR pathway.

Table 1: IC50 Values of Homoharringtonine (HHT) in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (nM) | Exposure Time (h) | Reference |

| Acute Myeloid Leukemia | MV4-11 | 7.207 | Not Specified | [4] |

| Acute Myeloid Leukemia | MOLM-13 | 6.858 | Not Specified | [4] |

| Hepatocellular Carcinoma | HepG2 | ~150 | 48 | [5] |

| Hepatocellular Carcinoma | Huh7 | ~85 | 48 | [5] |

| Hepatocellular Carcinoma | SMMC-7721 | ~180 | 48 | [5] |

| Hepatocellular Carcinoma | MHCC-97H | ~150 | 48 | [5] |

| Breast Cancer | MDA-MB-231 | Dose-dependent inhibition observed | 48 | [1] |

| Breast Cancer | MCF-7 | Dose-dependent inhibition observed | 48 | [1] |

Table 2: Observed Effects of Homoharringtonine (HHT) on AKT/mTOR Pathway Proteins

| Cancer Type | Cell Line/Model | Treatment | Observed Effect | Reference |

| Breast Cancer | MCF-7 Xenografts | HHT | Decreased p-mTOR (Ser2481) and p-AKT (Ser473) levels | [1] |

| Multiple Myeloma | MM Cell Lines | HHT | Down-regulation of Akt phosphorylation/activation | [2] |

| Breast Cancer | MCF-7 Cells | HHT and miR-18a-3p inhibitor | Enhanced inhibition of p-mTOR (Ser2481) and p-AKT (Ser473) | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effect of this compound on the AKT/mTOR signaling pathway. These protocols are based on established methods and can be adapted for specific cell lines and research questions.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate its half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (IHT) stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of IHT in complete culture medium.

-

After 24 hours, remove the medium and add 100 µL of the IHT dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for IHT).

-

Incubate the cells with IHT for the desired time points (e.g., 24, 48, 72 hours).

-

Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette to ensure complete dissolution and incubate for another 15-30 minutes at room temperature, protected from light.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for AKT/mTOR Pathway Proteins

Objective: To assess the effect of this compound on the expression and phosphorylation status of key proteins in the AKT/mTOR pathway.

Materials:

-

Cancer cells treated with IHT

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR (Ser2448), anti-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of IHT for the desired time.

-

Lyse the cells with ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA protein assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like GAPDH.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound solution for injection

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer IHT (at a predetermined dose and schedule, e.g., intraperitoneally or intravenously) to the treatment group and a vehicle control to the control group.

-

Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.

Caption: Proposed mechanism of this compound on the AKT/mTOR pathway.

Caption: General experimental workflow to study IHT's effects.

Caption: Logical flow from IHT treatment to anti-tumor effects.

Conclusion and Future Directions

The available evidence, primarily from studies on its close analog Homoharringtonine, strongly suggests that this compound is a potent inhibitor of the AKT/mTOR signaling pathway in cancer cells. This inhibition likely plays a crucial role in its observed anti-proliferative and pro-apoptotic effects. For researchers and drug development professionals, IHT represents a promising candidate for further investigation, particularly in solid tumors where the AKT/mTOR pathway is frequently hyperactivated.

Future research should focus on directly elucidating the molecular interactions between this compound and the components of the AKT/mTOR pathway. Quantitative studies, including dose-response analyses of AKT and mTOR phosphorylation in various cancer cell lines treated with IHT, are essential to confirm the proposed mechanism and to determine its potency. Furthermore, in vivo studies using xenograft models will be critical to validate the anti-tumor efficacy of IHT and to assess its pharmacokinetic and pharmacodynamic properties. The development of IHT as a potential therapeutic agent will depend on a thorough understanding of its mechanism of action and a robust preclinical data package. This technical guide provides a foundational framework for pursuing these critical research endeavors.

References

- 1. Homoharringtonine inhibited breast cancer cells growth via miR-18a-3p/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Homoharringtonine inhibits the AKT pathway and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Homoharringtonine inhibited breast cancer cells growth via miR-18a-3p/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the Newly Established Homoharringtonine- (HHT-) Resistant Cell Lines and Mechanisms of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Homoharringtonine Exerts Anti-tumor Effects in Hepatocellular Carcinoma Through Activation of the Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Biological Properties of Isoharringtonine In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoharringtonine (IHT), a cephalotaxine ester alkaloid isolated from the genus Cephalotaxus, has demonstrated significant potential as an anticancer agent. Its in vitro biological properties reveal a multi-faceted mechanism of action against various cancer cell lines, primarily through the induction of apoptosis, inhibition of cell proliferation, and disruption of key oncogenic signaling pathways. This technical guide provides an in-depth overview of the core in vitro biological activities of this compound, complete with detailed experimental protocols and a summary of quantitative data to aid researchers in the fields of oncology and drug development.

Data Presentation: Quantitative Analysis of this compound's In Vitro Efficacy

The cytotoxic and anti-proliferative effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound. The following table summarizes the reported IC50 values for this compound and its closely related analog, Homoharringtonine (HHT), in different cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 Value | Exposure Time (h) | Citation |

| Homoharringtonine | K562 | Chronic Myeloid Leukemia | 43.89 ng/mL | 48 | [1] |

| Homoharringtonine | SW480 | Colorectal Cancer | Time-dependent | 24, 48, 72 | [2] |

| Homoharringtonine | SW620 | Colorectal Cancer | Time-dependent | 24, 48, 72 | [2] |

| Homoharringtonine | DLD-1 | Colorectal Cancer | Time-dependent | 24, 48, 72 | [2] |

| Homoharringtonine | HCT116 | Colorectal Cancer | Time-dependent | 24, 48, 72 | [2] |

| Homoharringtonine | HT29 | Colorectal Cancer | Time-dependent | 24, 48, 72 | [2] |

| Homoharringtonine | MCF-7 | Breast Cancer | Time-dependent | 24, 48, 72 | [2] |

| This compound | HCC1806 | Triple-Negative Breast Cancer | Dose-dependent | Not Specified | [3] |

| This compound | HCC1937 | Triple-Negative Breast Cancer | Dose-dependent | Not Specified | [3] |

| This compound | MCF-7 | Breast Cancer (Estrogen Receptor+) | Dose-dependent | Not Specified | [3] |

| This compound | NCI-H460 | Non-Small Cell Lung Cancer | Dose-dependent | 72 (3D culture) | [4] |

| This compound | A549 | Non-Small Cell Lung Cancer | Low sensitivity | 72 (3D culture) | [4] |

Core Biological Properties and Signaling Pathways

This compound exerts its anticancer effects by modulating several critical cellular processes and signaling pathways.

Induction of Apoptosis via the Intrinsic Pathway

A primary mechanism of IHT-induced cell death is the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by changes in the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[4]

Key Molecular Events:

-

Downregulation of Anti-Apoptotic Proteins: IHT treatment has been shown to decrease the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1.[4][5]

-

Activation of Pro-Apoptotic Proteins: Concurrently, an increase in the expression of pro-apoptotic proteins like Bax can be observed.[5]

-

Caspase Activation: The cascade is propagated through the cleavage and activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3 and caspase-7.[4][5]

-

PARP Cleavage: Activated executioner caspases cleave key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4][5]

Inhibition of STAT3 Signaling and Breast Cancer Stem-like Properties

This compound has been shown to inhibit the proliferation and migration of breast cancer cells, as well as decrease the proportion of breast cancer stem cells (BCSCs).[3] This is achieved through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3]

Key Molecular Events:

-

Inhibition of STAT3 Activation: IHT treatment leads to a reduction in the phosphorylation of STAT3 at Tyrosine 705 (p-STAT3 Y705), which is crucial for its activation, dimerization, and nuclear translocation.[6]

-

Downregulation of Downstream Targets: The inhibition of STAT3 activity results in the decreased expression of its target genes, including Nanog, a key transcription factor involved in maintaining stem cell pluripotency.[3][7] The downregulation of Nanog contributes to the reduction in BCSC properties. Other STAT3 target genes involved in cell proliferation and survival, such as c-Myc and Pim-1, are also downregulated.[6]

Modulation of the AKT/mTOR Signaling Pathway

Studies on Homoharringtonine, a close analog of IHT, suggest that the AKT/mTOR pathway is another important target.[5] This pathway is a central regulator of cell proliferation, growth, and survival.

Key Molecular Events:

-

Inhibition of AKT and mTOR Phosphorylation: HHT has been shown to decrease the phosphorylation of both AKT (at Ser473) and mTOR, leading to the inactivation of this signaling cascade.[5]

-

Induction of Apoptosis: Inhibition of the AKT/mTOR pathway contributes to the induction of apoptosis, as evidenced by increased levels of cleaved caspases and Bax, and decreased levels of Bcl-2.[5]

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the biological properties of this compound are provided below.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

96-well plates

-

This compound (IHT) stock solution

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of IHT in complete culture medium at 2X the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the IHT dilutions or vehicle control (e.g., DMSO) to the respective wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/7-AAD Staining by Flow Cytometry)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Phosphate-Buffered Saline (PBS)

-

Annexin V Binding Buffer

-

FITC-conjugated Annexin V

-

7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Harvest cells (including floating cells) and wash twice with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of FITC-Annexin V and 5 µL of 7-AAD (or PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Apoptosis and Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of specific proteins.

Materials:

-

Treated and control cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against cleaved caspase-3, PARP, Bcl-2, p-STAT3, total STAT3, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse cell pellets in RIPA buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using the BCA assay.

-

Normalize protein concentrations and prepare lysates with Laemmli buffer, then heat at 95°C for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Densitometry analysis can be performed to quantify protein expression levels, normalizing to a loading control like β-actin.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of IHT on the migratory capacity of cancer cells.

Materials:

-

6-well or 12-well plates

-

Cancer cell lines

-

Complete culture medium

-

Sterile 200 µL pipette tip or a culture-insert

-

Microscope with a camera

Procedure:

-

Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.

-

Create a "scratch" or wound in the monolayer using a sterile pipette tip. Alternatively, use a culture-insert to create a defined cell-free gap.

-

Wash the cells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of IHT or a vehicle control.

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).

-

Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Conclusion

The in vitro evidence strongly supports the potent anticancer properties of this compound. Its ability to induce apoptosis through the intrinsic pathway and inhibit key oncogenic signaling pathways like STAT3 and potentially AKT/mTOR makes it a promising candidate for further preclinical and clinical investigation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound in various cancer models. Further studies are warranted to fully elucidate its molecular mechanisms and to identify predictive biomarkers for patient stratification.

References

- 1. [Effect of homoharringtonine on expression of NF-κB and BCL-2 proteins in K562 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]